

Fobrepodacin Disodium: A Technical Deep Dive into its Discovery and Development

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Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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Abstract

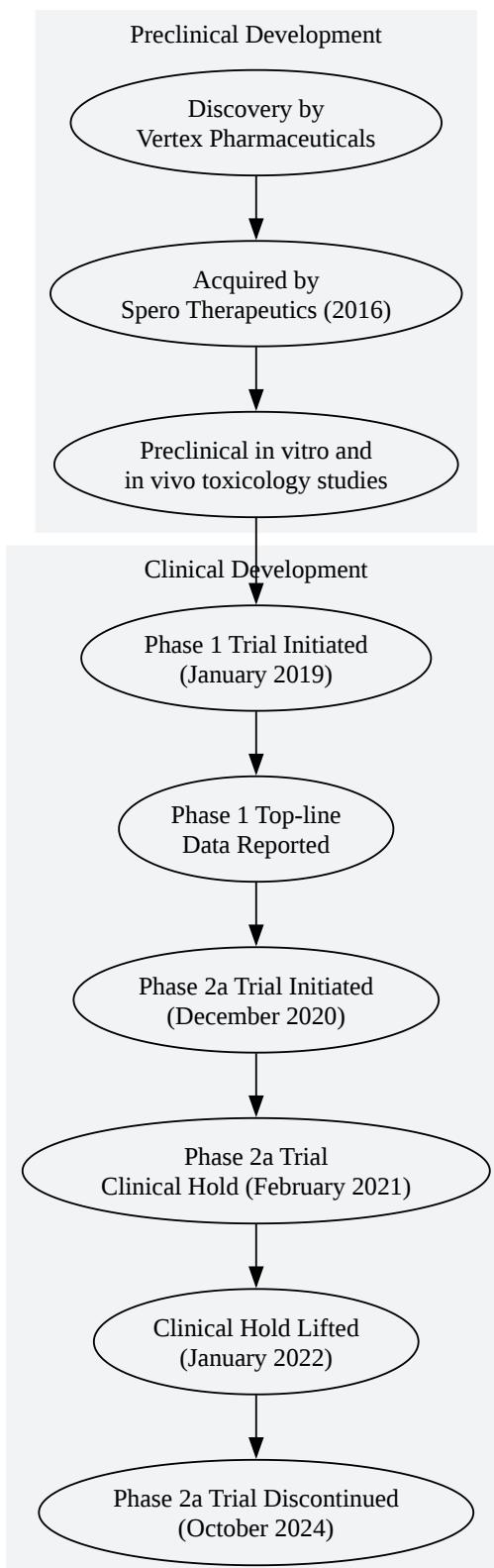
Fobrepodacin disodium (SPR720) is a novel, orally bioavailable phosphate prodrug of SPR719, an aminobenzimidazole that inhibits bacterial DNA gyrase B. This technical guide provides a comprehensive overview of the discovery and development history of **fobrepodacin disodium**, from its initial synthesis to its clinical evaluation for the treatment of nontuberculous mycobacterial (NTM) infections. This document details its mechanism of action, preclinical and clinical data, and the ultimate discontinuation of its Phase 2 clinical trial. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of the drug's mechanism and development timeline are provided using Graphviz diagrams.

Introduction

The rising prevalence of nontuberculous mycobacterial (NTM) pulmonary disease, often requiring prolonged multi-drug regimens with significant toxicity and modest efficacy, has created a critical unmet medical need for novel, well-tolerated oral antibiotics. **Fobrepodacin disodium** was developed to address this need, offering a unique mechanism of action distinct from currently available treatments.

Discovery and Development Timeline

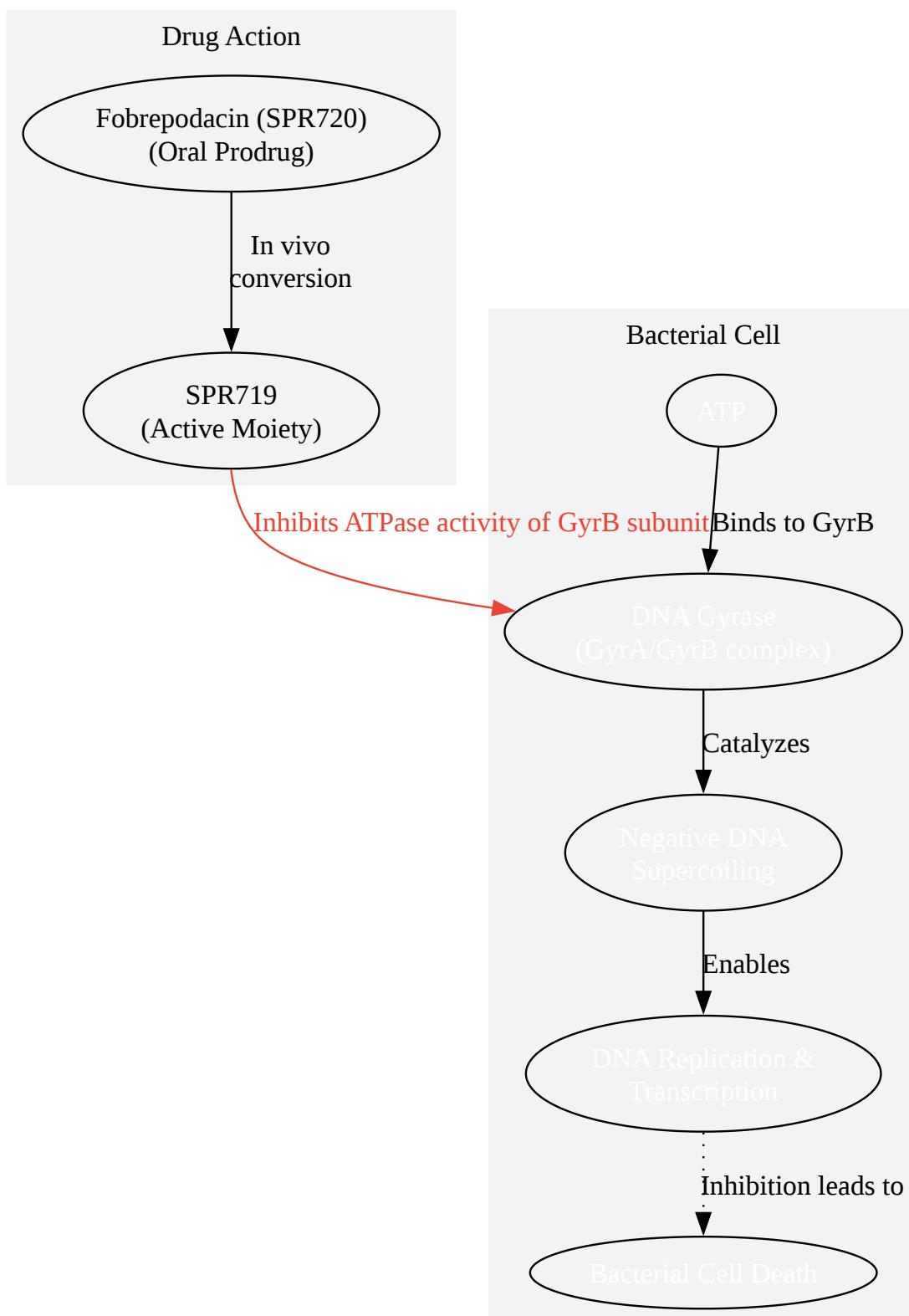
Fobrepodacin was initially discovered by Vertex Pharmaceuticals and was later acquired by Spero Therapeutics in 2016 for further development.^[1] Spero advanced the compound through preclinical studies and into clinical trials, with a primary focus on NTM infections. The development program was also supported by a collaboration with the Bill & Melinda Gates Medical Research Institute for the potential treatment of tuberculosis in low- and middle-income countries.^[1]



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Mechanism of Action

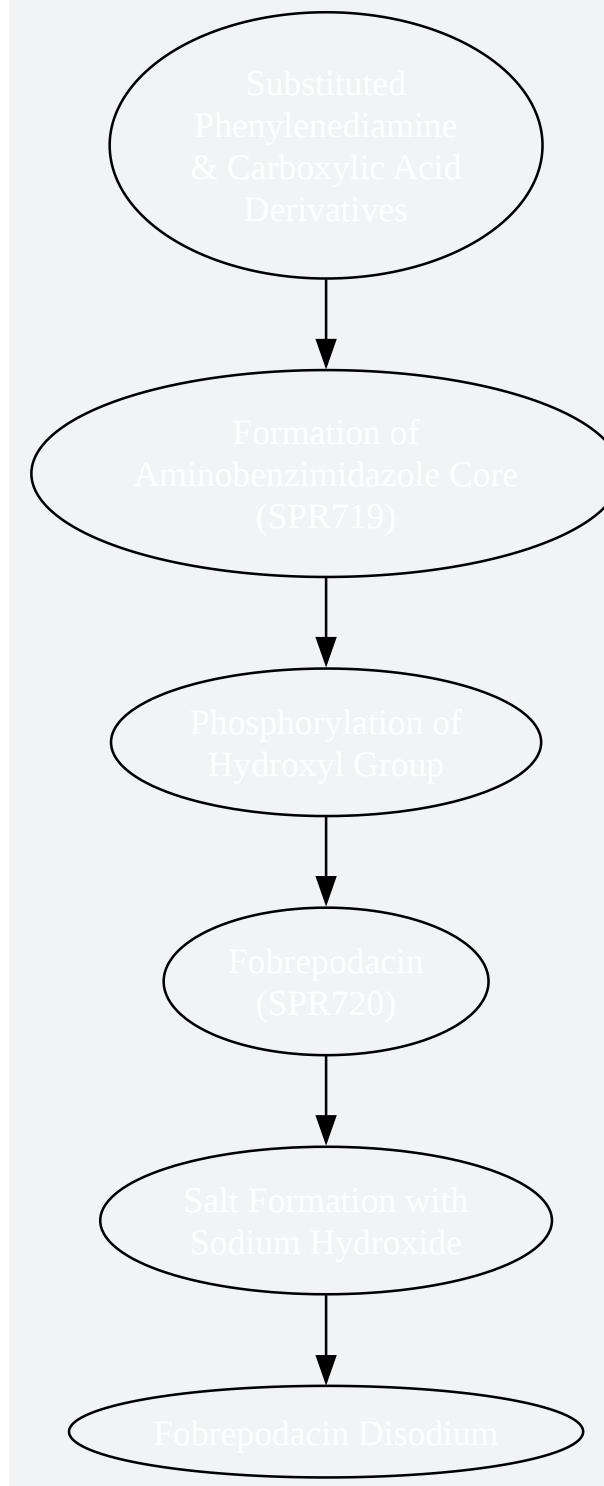
Fobrepodacin is a phosphate prodrug that is rapidly converted in vivo to its active moiety, SPR719. SPR719 is a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), which is essential for DNA replication, transcription, and repair. Specifically, SPR719 targets the ATPase activity of GyrB, preventing the enzyme from introducing negative supercoils into the bacterial DNA. This disruption of DNA topology ultimately leads to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.

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Synthesis of Fobrepodacin Disodium

While the precise, industrial-scale synthesis of **fobrepodacin disodium** is proprietary, a representative synthetic route for aminobenzimidazole phosphate prodrugs can be conceptualized. The synthesis would likely involve the initial construction of the core aminobenzimidazole structure (SPR719), followed by a phosphorylation step to create the prodrug (SPR720), and finally, salt formation to yield **fobrepodacin disodium**.

Representative Synthesis Scheme

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Preclinical Studies

Fobrepodacin demonstrated potent in vitro activity against a range of NTM species, including *Mycobacterium avium* complex (MAC) and *Mycobacterium abscessus*. In vivo studies in murine models of NTM infection showed that fobrepodacin was effective in reducing bacterial burden.

Efficacy in a Murine Chronic *Mycobacterium avium* Infection Model

Experimental Protocol:

- Animal Model: C3HeB/FeJ mice were used, as they develop necrotic granulomas similar to those seen in human NTM infections.
- Infection: Mice were infected via aerosol with *M. avium* strain ATCC 700898.
- Treatment: Treatment was initiated 28 days post-infection and continued for 8 weeks. Fobrepodacin was administered orally once daily at doses of 10, 30, and 100 mg/kg. Comparator and combination arms included clarithromycin and ethambutol.
- Outcome Measures: The primary outcome was the change in bacterial burden (colony-forming units, CFU) in the lungs, spleen, and liver. Lung pathology was also assessed.

Results:

Fobrepodacin demonstrated a dose-dependent reduction in the bacterial burden in the lungs, spleen, and liver compared to untreated controls. The combination of fobrepodacin with clarithromycin and ethambutol resulted in the largest reduction in bacterial load.

Clinical Development

Fobrepodacin advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, followed by a Phase 2a trial in patients with NTM pulmonary disease.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers.

Table 1: Summary of Pharmacokinetic Parameters of SPR719 Following Single Doses of Fobrepodacin (SPR720)

Dose of SPR720	Tmax (hr, median)	t1/2 (hr, mean)
100 mg	4.0	3.5
500 mg	4.0	3.8
1000 mg	4.0	4.1
1500 mg	6.0	4.5
2000 mg	8.0	4.3

Table 2: Most Common Adverse Events in the Phase 1 Multiple-Ascending Dose Cohorts

Adverse Event	Fobrepodacin (N=30)	Placebo (N=10)
Diarrhea	10 (33.3%)	1 (10.0%)
Nausea	8 (26.7%)	0 (0.0%)
Headache	7 (23.3%)	2 (20.0%)
Vomiting	5 (16.7%)	0 (0.0%)

Phase 2a Clinical Trial

A Phase 2a, multi-center, partially-blinded, placebo-controlled, proof-of-concept study was initiated to evaluate the efficacy, safety, and pharmacokinetics of fobrepodacin in treatment-naïve patients with NTM pulmonary disease due to MAC.

- Primary Endpoint: Change from baseline in the log₁₀ CFU/mL of mycobacteria in sputum at week 8.

In October 2024, Spero Therapeutics announced the discontinuation of the Phase 2a trial. The decision was based on an interim analysis that indicated the trial was unlikely to meet its primary endpoint. Furthermore, safety concerns, including cases of hepatotoxicity, were observed at the higher dose.

Conclusion

Fobrepodacin disodium represented a promising novel oral therapeutic for NTM infections with a unique mechanism of action. While it demonstrated favorable preclinical activity and was generally well-tolerated in Phase 1 studies, the Phase 2a trial was discontinued due to a lack of sufficient efficacy and emerging safety signals. The development history of fobrepodacin underscores the challenges in translating preclinical and early clinical data into late-stage clinical success, particularly in the context of chronic and difficult-to-treat infections like NTM. The data and learnings from the fobrepodacin program can, however, inform future drug development efforts in this important therapeutic area.

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References

- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
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